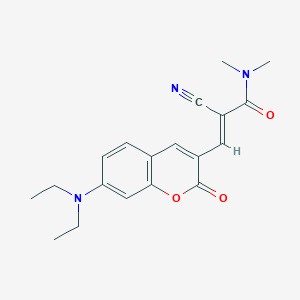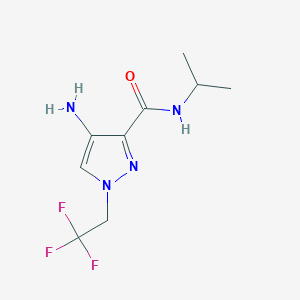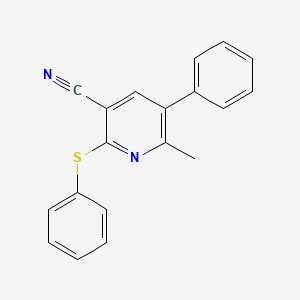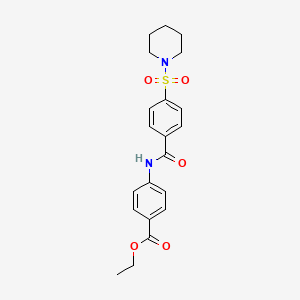
Fluorescent probe QG-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescent probe QG-1 is a reversible fluorescence probe used in the real-time monitoring and quantification of GSH under physiological conditions . It has a fast response time (t1/2 = 5.82 sec) and exhibits extremely low cytotoxicity . It can be employed to determine the actual GSH variations in HeLa cells .
Synthesis Analysis
The synthesis of fluorescent probes like QG-1 requires a clear idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups . Different parts of fluorescent probes are connected through various reactions, including peptidic coupling .Molecular Structure Analysis
The structure of a fluorescent probe typically consists of two parts: a molecular recognition part and a fluorescent group . The molecular recognition part is the key part that recognizes the target molecule and is usually composed of specific functional groups .Chemical Reactions Analysis
Fluorescent probes are chemical substances that can detect biomolecules or molecular activities within cells through fluorescence signals . The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .Physical And Chemical Properties Analysis
Fluorescent probe QG-1 has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 . It is suitable for use in the real-time monitoring and quantification of GSH under physiological conditions .科学的研究の応用
Quantum Dots as Cellular Probes
Fluorescent probes like Quantum Dots (QDs), including those similar to QG-1, are robust and bright light emitters used in various biological applications. They have been utilized for immunolabeling, cell tracking, in situ hybridization, FRET, in vivo imaging, and other related technologies. Their usage demonstrates the potential for cellular level studies, overcoming the limitations of traditional fluorescent probes (Alivisatos et al., 2005).
Biogenic Quantum Dots for Environmental Monitoring
QDs like QG-1 have been used in environmental monitoring, such as for the detection of heavy metals. Biogenic quantum dots (Bio-QDs) exhibit sensitive and linear fluorescent responses to various concentrations of heavy metals, showcasing their potential in environmental applications (Tian et al., 2019).
Quantum Dots in Biological Systems
Quantum dots, by virtue of their impressive photostability, have been employed as labels for tagging and imaging in biological systems. They are particularly significant in bioanalytical applications due to their sensitivity and long-term observation capabilities in biomolecules (Drbohlavová et al., 2009).
Graphitic-C3N4 Quantum Dots in Cellular Imaging
Graphitic-C3N4 quantum dots, similar to QG-1, have been introduced as safe, economic fluorescent probes for two-photon fluorescence imaging of cellular structures. Their biocompatibility and non-toxicity make them suitable for both in vivo and in vitro biomedical applications (Zhang et al., 2014).
Ultrastable Silicon-Based Nanospheres as Cellular Probes
QDs are used as fluorescent cellular probes for studying cellular morphology and behavior. Silicon-based quantum dots (SiQDs) demonstrate better biocompatibility and non-toxicity compared to traditional quantum dots, making them advantageous for long-term cellular imaging (He et al., 2009).
Reversible Fluorescent Probe for Cellular Glutathione Monitoring
QG-1 specifically is a ratiometric fluorescent probe developed for quantitatively monitoring cellular glutathione (GSH). It exhibits low cytotoxicity and has been applied successfully to determine GSH concentration in live cells, demonstrating its utility in understanding GSH-related pathological events (Liu et al., 2017).
Quantum Dots for In Vivo and In Vitro Bioimaging
Quantum dots have been important probes for both in vitro and in vivo bioimaging, offering superior stability for longer investigation times. They are advantageous over traditional fluorescence imaging agents due to their adaptable photophysical properties and stability under complex in vivo conditions (Wegner & Hildebrandt, 2015).
Quantum Dots for Live Cells and Diagnostics
QDs have evolved to be used in cell and animal biology for high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics. Their unique properties enable the observation of intracellular processes and identification of molecular targets (Michalet et al., 2005).
将来の方向性
Fluorescence-guided surgery is a rapidly evolving field that aims to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .
特性
IUPAC Name |
(E)-2-cyano-3-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-5-22(6-2)16-8-7-13-9-14(19(24)25-17(13)11-16)10-15(12-20)18(23)21(3)4/h7-11H,5-6H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQRALTRQXGBI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C(\C#N)/C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent probe QG-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)
![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
